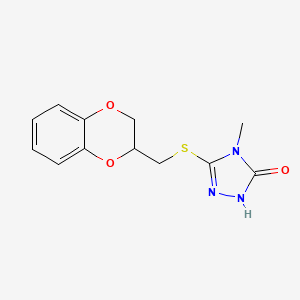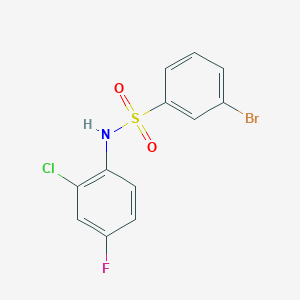
2-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, also known as BCB, is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. BCB is a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells.
Wirkmechanismus
2-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide works by binding to the active site of CAIX, thereby inhibiting its activity. This leads to a decrease in the pH of cancer cells, which can impair their ability to proliferate and metastasize. 2-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide has also been shown to induce apoptosis in cancer cells, which can further contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
2-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide has been shown to selectively inhibit CAIX, with little effect on other carbonic anhydrase isoforms. This selectivity is important, as it minimizes the potential for off-target effects and toxicity. 2-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide has also been shown to be well-tolerated in animal models, with no significant adverse effects observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide is its selectivity for CAIX, which makes it a useful tool for studying the role of this enzyme in cancer biology. 2-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide can also be radiolabeled, which allows for imaging of CAIX expression in tumors. However, one limitation of 2-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide is its relatively low potency compared to other CAIX inhibitors. This can limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide. One area of focus is the development of more potent analogs of 2-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide that can more effectively inhibit CAIX. Another area of focus is the development of 2-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide-based imaging agents that can be used for non-invasive diagnosis of CAIX-expressing tumors. Finally, there is ongoing research into the potential therapeutic applications of 2-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide in cancer therapy, including the development of combination therapies that target multiple pathways involved in tumor growth and metastasis.
Synthesemethoden
2-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 2-bromo-5-chloro-2-methoxybenzenesulfonamide with various reagents. The most common method involves the reaction of the starting material with sodium hydride in dimethylformamide, followed by treatment with 5-chloro-2-methoxyaniline and then with hydrochloric acid. The resulting product is purified by recrystallization to yield 2-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide has been studied for its potential applications in cancer therapy, as it has been shown to selectively inhibit CAIX, which is overexpressed in many types of cancer cells. CAIX plays a critical role in regulating the pH of cancer cells, and inhibition of this enzyme can lead to a decrease in tumor growth and metastasis. 2-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide has also been studied for its potential applications in imaging, as it can be radiolabeled and used as a diagnostic tool for imaging CAIX expression in tumors.
Eigenschaften
IUPAC Name |
2-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO3S/c1-19-12-7-6-9(15)8-11(12)16-20(17,18)13-5-3-2-4-10(13)14/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGFDUWIYIVLSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate](/img/structure/B7638044.png)
![7-Hydroxy-4-[[(4-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7638046.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-(4-chlorophenyl)acetate](/img/structure/B7638050.png)

![2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B7638065.png)
![N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]thiophene-2-carboxamide](/img/structure/B7638071.png)



![3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638105.png)

